molecular formula C9H14O2 B11953125 Norbornyl acetate CAS No. 34640-76-1

Norbornyl acetate

Cat. No.: B11953125
CAS No.: 34640-76-1
M. Wt: 154.21 g/mol
InChI Key: YXNICIBZSREEPY-UHFFFAOYSA-N
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Description

Norbornyl acetate, also known as bicyclo[2.2.1]hept-2-yl acetate, is an organic compound with the molecular formula C9H14O2. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bridged bicyclic system, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbornyl acetate can be synthesized through the acetolysis of norbornyl brosylate. This reaction involves the substitution of the brosylate group with an acetate group in the presence of acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of norbornene followed by acetylation. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and acetic anhydride as the acetylating agent .

Chemical Reactions Analysis

Types of Reactions: Norbornyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Norbornyl acetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of bridged bicyclic systems and carbocation intermediates.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Norbornyl derivatives are explored for their potential therapeutic applications, including as carriers for chemotherapeutic agents.

    Industry: It is used in the production of polymers and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of norbornyl acetate involves the formation of a norbornyl cation intermediate. This cation is stabilized by a three-center two-electron bond, which allows for various chemical transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to substitution and elimination reactions .

Comparison with Similar Compounds

    Norbornene: A related compound with a similar bicyclic structure but without the acetate group.

    Norbornane: The parent hydrocarbon from which norbornyl acetate is derived.

    Norbornyl alcohol: An oxidized form of this compound.

Uniqueness: this compound is unique due to its bridged bicyclic structure and the presence of the acetate group, which imparts distinct chemical reactivity. Its ability to form stable carbocation intermediates makes it a valuable compound for studying reaction mechanisms in organic chemistry .

Properties

CAS No.

34640-76-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl acetate

InChI

InChI=1S/C9H14O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3

InChI Key

YXNICIBZSREEPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CCC1C2

Origin of Product

United States

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